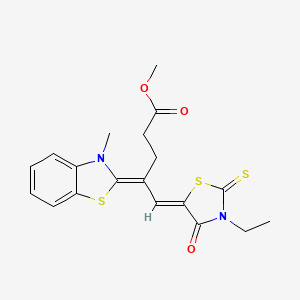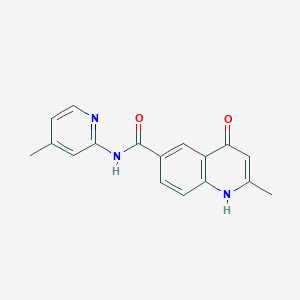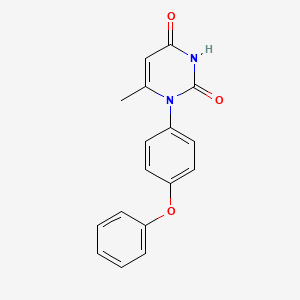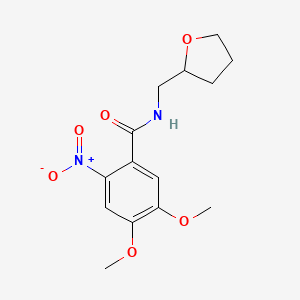
N-cyclopentyl-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-phenoxypropanamide, also known as CPP or CPP-115, is a compound that has gained significant interest in the scientific community due to its potential therapeutic applications. CPP is a GABA aminotransferase inhibitor, which means it can increase the concentration of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating brain activity. Therefore, CPP has been investigated as a potential treatment for a variety of neurological and psychiatric disorders.
Wirkmechanismus
N-cyclopentyl-2-phenoxypropanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-2-phenoxypropanamide increases the concentration of GABA in the brain, leading to a calming effect and reduced excitability. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety and other disorders.
Biochemical and Physiological Effects
The increased concentration of GABA in the brain caused by N-cyclopentyl-2-phenoxypropanamide has several biochemical and physiological effects. GABA is the primary inhibitory neurotransmitter in the brain, and its increased concentration leads to a reduction in neural activity. This effect can lead to a decrease in anxiety, agitation, and other symptoms associated with neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-2-phenoxypropanamide has several advantages as a research tool, including its potency, selectivity, and relatively low toxicity. However, one of the primary limitations of N-cyclopentyl-2-phenoxypropanamide is its short half-life, which makes it difficult to administer in clinical settings. Additionally, the effects of N-cyclopentyl-2-phenoxypropanamide on GABA levels can be complex and difficult to predict, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopentyl-2-phenoxypropanamide. One area of interest is the development of more potent and selective GABA aminotransferase inhibitors. Additionally, there is ongoing research on the use of N-cyclopentyl-2-phenoxypropanamide in combination with other drugs or therapies, such as cognitive-behavioral therapy, to enhance its therapeutic effects. Finally, there is a need for further research on the long-term effects of N-cyclopentyl-2-phenoxypropanamide on brain function and behavior to fully understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-cyclopentyl-2-phenoxypropanamide involves several steps, including the reaction of phenoxypropionyl chloride with cyclopentylamine to form N-cyclopentyl-2-phenoxypropionamide. This compound is then treated with hydrochloric acid to obtain the final product, N-cyclopentyl-2-phenoxypropanamide. The process is relatively straightforward and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-phenoxypropanamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. One of the primary areas of research has been in the treatment of addiction, particularly cocaine and alcohol addiction. N-cyclopentyl-2-phenoxypropanamide has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. Additionally, N-cyclopentyl-2-phenoxypropanamide has been studied as a potential treatment for anxiety disorders, depression, and epilepsy.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(17-13-9-3-2-4-10-13)14(16)15-12-7-5-6-8-12/h2-4,9-12H,5-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKABVUUUXKNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-fluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5101184.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5101189.png)

![N-cyclopropyl-3-{[1-(2,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5101205.png)
![1-(2-methylphenyl)-4-[1-(phenoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5101213.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]nicotinamide](/img/structure/B5101219.png)

![2,4-dichloro-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5101232.png)
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-3-bromobenzamide](/img/structure/B5101241.png)
![2-imino-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5101244.png)


![3-chloro-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5101265.png)